Meso-1,2-bis(4-pyridyl)-1,2-ethanediol trihydrate
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Overview
Description
Meso-1,2-bis(4-pyridyl)-1,2-ethanediol trihydrate is a chemical compound with the molecular formula C12H12N2O2·3H2O It is a derivative of ethanediol, where two pyridyl groups are attached to the 1,2-positions of the ethanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of meso-1,2-bis(4-pyridyl)-1,2-ethanediol trihydrate typically involves the reaction of 4-pyridinecarboxaldehyde with ethylene glycol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and stirring to ensure complete reaction. The product is then purified through recrystallization to obtain the trihydrate form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically isolated through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions
Meso-1,2-bis(4-pyridyl)-1,2-ethanediol trihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridyl ketones.
Reduction: Reduction reactions can convert the pyridyl groups to pyridyl alcohols.
Substitution: The pyridyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Pyridyl ketones.
Reduction: Pyridyl alcohols.
Substitution: Various substituted pyridyl derivatives.
Scientific Research Applications
Meso-1,2-bis(4-pyridyl)-1,2-ethanediol trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of meso-1,2-bis(4-pyridyl)-1,2-ethanediol trihydrate involves its interaction with molecular targets through coordination bonds. The pyridyl groups can coordinate with metal ions, forming stable complexes that can exhibit unique chemical and biological properties. These interactions can influence various molecular pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
1,2-bis(4-pyridyl)ethane: Similar structure but lacks the hydroxyl groups.
1,2-bis(4-pyridyl)ethylene: Contains a double bond instead of the ethanediol backbone.
4,4’-bipyridine: Consists of two pyridyl groups connected directly without the ethanediol backbone.
Uniqueness
Meso-1,2-bis(4-pyridyl)-1,2-ethanediol trihydrate is unique due to the presence of both pyridyl groups and hydroxyl groups, which allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its similar compounds.
Properties
Molecular Formula |
C12H14N2O3 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
1,2-dipyridin-4-ylethane-1,2-diol;hydrate |
InChI |
InChI=1S/C12H12N2O2.H2O/c15-11(9-1-5-13-6-2-9)12(16)10-3-7-14-8-4-10;/h1-8,11-12,15-16H;1H2 |
InChI Key |
IZYYUBJLWQOTKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(C(C2=CC=NC=C2)O)O.O |
Origin of Product |
United States |
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